1,2,3,4,5,6-Hexahydrobenzo[B]azocine
Overview
Description
1,2,3,4,5,6-Hexahydrobenzo[B]azocine is an organic compound with the molecular formula C11H15N. It is a nitrogen-containing heterocycle that belongs to the class of azocines. This compound is characterized by a benzene ring fused to an azocine ring, resulting in a bicyclic structure. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 1,2,3,4,5,6-Hexahydrobenzo[B]azocine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a suitable amine with a benzene derivative under acidic or basic conditions can lead to the formation of the azocine ring. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
1,2,3,4,5,6-Hexahydrobenzo[B]azocine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
1,2,3,4,5,6-Hexahydrobenzo[B]azocine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-Hexahydrobenzo[B]azocine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
1,2,3,4,5,6-Hexahydrobenzo[B]azocine can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroquinoline: Another nitrogen-containing heterocycle with a similar bicyclic structure but differing in the number of hydrogen atoms and ring size.
1,2,3,4,5,6,7,8-Octahydroacridine: A compound with an additional fused ring, leading to different chemical properties and applications.
1,2,3,4,5,6-Hexahydro-1H-azepine: A structurally related compound with a different ring size and nitrogen position.
Properties
IUPAC Name |
1,2,3,4,5,6-hexahydro-1-benzazocine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-6-10-7-3-4-8-11(10)12-9-5-1/h3-4,7-8,12H,1-2,5-6,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIJFGNTDHLPLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC=CC=C2NCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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